molecular formula C10H5BrClNO2 B13678342 8-Bromo-3-chloroisoquinoline-4-carboxylic acid

8-Bromo-3-chloroisoquinoline-4-carboxylic acid

Cat. No.: B13678342
M. Wt: 286.51 g/mol
InChI Key: MBFUXGHNKFJJLL-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 3rd positions, respectively, and a carboxylic acid group at the 4th position on the isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

8-Bromo-3-chloroisoquinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The carboxylic acid group plays a crucial role in forming hydrogen bonds and ionic interactions, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and carboxylic acid groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

8-bromo-3-chloroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(7)4-13-9(12)8(5)10(14)15/h1-4H,(H,14,15)

InChI Key

MBFUXGHNKFJJLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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